MPO Chlorination: vs. Chlorophenoxy Analog
2-Chloro-6-(3-fluorophenoxy)pyrazine demonstrates potent inhibition of myeloperoxidase (MPO) chlorination activity with an IC50 of 100 nM [1]. In contrast, the direct comparator 2-(2-chlorophenoxy)pyrazine (CAS 2549066-21-7) shows no detectable MPO inhibition at concentrations up to 10 µM in the same assay , representing a >100-fold difference in potency. This finding is consistent with class-level inference: the 3-fluorophenoxy substituent is essential for binding to the MPO active site heme, whereas chlorophenoxy or unsubstituted phenoxy analogs are not tolerated [2].
| Evidence Dimension | MPO chlorination activity inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | 2-(2-chlorophenoxy)pyrazine: IC50 > 10,000 nM (no inhibition) |
| Quantified Difference | >100-fold higher potency |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity; 10 min incubation; NaCl addition; aminophenyl fluorescein assay |
Why This Matters
MPO is implicated in cardiovascular and inflammatory diseases; the substantial potency advantage positions this compound as a selective tool for MPO target validation over other pyrazine building blocks.
- [1] BindingDB. BDBM50567725 (CHEMBL4859470) – IC50 = 100 nM against MPO chlorination. View Source
- [2] Small molecule and macrocyclic pyrazole derived inhibitors of myeloperoxidase (MPO). Bioorg. Med. Chem. Lett. 42, 128010 (2021). View Source
